Anti-Inflammatory Agents, Steroidal
MEDICATION (VET): Acute urticaria /can be treated by/ rapid-acting adrenocorticosteroids, eg, hydrocortisone ... .
MEDICATION (VET): /USED/ IV, IN PREVENTING OR TREATING ADRENAL FAILURE & SHOCK-LIKE CONDITIONS IN SURGICAL CASES WHICH HAVE BEEN ON CORTICOSTEROIDS, IN ACUTE ALLERGIC REACTIONS...IN POOR SURGICAL RISKS, & IN CASES WHICH HAVE HAD OVERWHELMING SYSTEMIC INFECTIONS...IN DOGS OR CATTLE...
MEDICATION (VET) /EXPL:/: 5 Standardbreds and 4 Dutch Warmblood horses /were/ used to examine sensitivity of peripheral tissues to exogenous insulin 24 hours after administration of a single dose of hydrocortisone (0.06 mg/kg), eGH (20 ug/kg), or saline (0.9% NaCl) solution and after long-term administration (11 to 15 days) of eGH to horses. The amounts of metabolized glucose (M) and plasma insulin concentration (I) were determined. Values for M and the M-to-I ratio were significantly higher 24 hours after administration of a single dose of hydrocortisone than after single-dose administration of eGH or saline solution. After long-term administration of eGH, basal I concentration was increased and the mean M-to-I ratio was 22% lower, compared with values for horses treated with saline solution. Increases in M and the M-to-I ratio after a single dose of hydrocortisone imply that short-term hydrocortisone treatment increases glucose use by, and insulin sensitivity of, peripheral tissues. Assuming a single dose of hydrocortisone improves sensitivity of peripheral tissues to insulin, it may be an interesting candidate for use in reducing insulin resistance in peripheral tissues of horses with several disease states.
A randomized, placebo-controlled trial on infants with gestation < or = 30 weeks, body weight of 501 to 1250 g, and respiratory failure /was performed/. Hydrocortisone was started before 36 hours of age and given for 10 days at doses from 2.0 to 0.75 mg/kg per day. Shortly before hydrocortisone treatment, basal and stimulated (ACTH, 0.1 ug/kg) serum cortisols were measured. The study was discontinued early, because of gastrointestinal perforations in the hydrocortisone group (4/25 vs 0/26, P = .05); 3 of the 4 had received indomethacin/ibuprofen. The incidence of bronchopulmonary dysplasia (28% vs placebo 42%, P = 0.28) tended to be lower, and patent ductus arteriosus (36% vs 73%, P = .01) was lower in the hydrocortisone group. The hydrocortisone-treated infants with serum cortisol concentrations above the median had a high risk of gastrointestinal perforation. In infants with cortisol values below the median, hydrocortisone treatment increased survival without bronchopulmonary dysplasia. Serum cortisol concentrations measured shortly after birth may identify those very high-risk infants who may benefit from hydrocortisone supplementation.
Rectal corticosteroids are indicated to induce remission in acute exacerbations of mild to moderate ulcerative colitis, especially the distal forms including ulcerative proctitis, ulcerative proctosigmoiditis, and left-sided ulcerative colitis. They also are used as adjuncts to systemic corticosteroids or other pharmacological therapies in severe disease and in mild to moderate disease extending proximal to the reach of topical therapy. Hydrocortisone enema has proven useful in some cases of ulcerative colitis involving the transverse and ascending colons. Systemic effects, such as adrenal suppression, preclude the use of corticosteroids for long-term or maintenance therapy. /Included in US product labeling/
Hydrocortisone enema is indicated as an adjunct in the treatment of Crohn's disease (regional enteritis) with left-sided involvement. /NOT included in US product labeling/
Hydrocortisone rectal dosage forms are indicated for treatment of anogenital pruritus. /Included in US product labeling/
Hydrocortisone suppositories are indicated in the treatment of inflammatory rectal disorders including cryptitis, inflamed hemorrhoids, and proctitis caused by radiation (factitial). /Included in US product labeling/
Ophthalmic dosage forms of ... hydrocortisone are not commercially available in the US ... .
Hydrocortisone and acetic acid combination is indicated in the prophylaxis and treatment of seborrheic otitis externa. /NOT included in US product labeling/
Hydrocortisone and acetic acid combination is indicated in the prophylaxis and treatment of chronic eczematoid otitis externa. /NOT included in US product labeling/
Hydrocortisone and acetic acid combination is indicated in the prophylaxis of external ear canal injections. /NOT included in US product labeling/
Topical corticosteroids of low to medium potency /including hydrocortisone/ are indicated in the treatment of corticosteroid-responsive dermatologic disorders. Occlusive dressings also may be required for chronic or severe cases of lichen simplex chronic, psoriasis, eczema, atopic dermatitis, or chronic hand eczema. The more potent topical corticosteroids and/or occlusive dressings may be required for conditions such as discord occlusive dressings may be required for conditions such as discoid lupus erythematosus, lichen planus, granuloma annulare, psoriatic plaques, and psoriasis affecting the palms, soles, elbows or knees. /Included in US product labeling/
Hydrocortisone acetate ... dental paste /is/ indicated for adjunctive treatment and temporary relief of symptoms associated with nonherpetic oral inflammatory and ulcerative lesions, including recurrent aphthous stomatitis. (Formulations of high potency gels and very high potency ointments also are used in the treatment of aphthous stomatitis. /NOT included in US product labeling/). /Included in US product labeling/
The combination of high dose ketoconazole and hydrocortisone is active against androgen independent prostate cancer. Median response times with hydrocortisone tend to be brief but a significant minority of androgen independent prostate cancer patients benefit with extended responses. ... The medical records of 78 patients with androgen independent prostate cancer treated with hydrocortisone between March 1991 and February 1999 were retrospectively reviewed. Baseline clinical and laboratory factors predictive of prolonged response and survival were identified. The median baseline prostate specific antigen before the initiation of hydrocortisone was 25.1. The number of patients with zero, 1 to 3, and more than 3 lesions on bone scan were 25, 35 and 18, respectively. Median and mean time to prostate specific antigen progression was 6.7 and 14.5 months. Median and mean survival time was 38.0 and 42.4 months, respectively. Response time and survival were highly correlated (r = 0.799). A total of 34 (44%) men had a greater than 75% decrease in prostate specific antigen. The median survival times in men with more vs less than a 75% decrease were 60 vs 24 months, respectively. In a Cox proportional hazard regression, prolonged survival was predicted by percent prostate specific antigen decrease, extent of disease on bone scan and baseline prostate specific antigen. Ketoconazole can induce prolonged responses, occasionally lasting for years. Long responses are more likely to occur in men initiating hydrocortisone earlier in the course of disease before the cancer burden becomes excessive.
... The effects of hydrocortisone, which promotes sodium retention, in patients with subarachnoid hemorrhage /was examined/. Twenty-eight subarachnoid hemorrhage patients were randomized into 2 groups after direct surgery: group 1 patients without hydrocortisone treatment (n=14) and group 2 patients with hydrocortisone treatment (1200 mg/d for 10 days; n=14). Both groups underwent hypervolemic therapy by aggressive sodium and water replacement. The goal of the hypervolemic therapy was to maintain the serum sodium level >140 mEq/L and the central venous pressure (CVP) within 8 to 12 cm H2O. Group 2 demonstrated a lower sodium excretion (P<0.05) and higher serum sodium level (P<0.05) compared with group 1. Hyponatremia developed in 6 patients (43%) in group 1 and 0 patients in group 2 (P<0.05). Group 2 also demonstrated a lower urine volume, lower infusion volume (P<0.05) required for hypervolemic therapy, and higher CVP (P<0.05). Failure to maintain CVP was observed in 12 patients (86%) in group 1 and 3 patients (21%) in group 2 (P<0.05). Hydrocortisone caused no serious side effects. Hydrocortisone clearly attenuates excessive natriuresis. Prophylactic hydrocortisone administration appears to have a therapeutic value in inducing hypervolemia efficiently after SAH.
... This study presents the first results on the impact of hydrocortisone administration in norepinephrine dependent severely burned patients. In a prospective cohort study fourteen consecutive severely burned patients received, 12 hr after norepinephrine dependency, a hydrocortisone bolus of 100 mg followed by 0.18 mg/(kg hr) hydrocortisone. The course of the necessary norepinephrine dose, as well as the fluid balance was documented 12 hr prior and after the first dosage of hydrocortisone. Statistical analysis showed an unexpected increase of the required norepinephrine dosage. A statistical post hoc evaluation of surviving and non-surviving patients revealed a significant increase of norepinephrine in non-survivors whereas in survivors it was possible to reduce norepinephrine significantly. Furthermore, the median fluid requirement of surviving patients could be significantly reduced in the group of non-survivors there was no change of volume needed. Data suggests that /the/ hydrocortisone might be useful in selected patients with severe burn injuries. However, patients not responding to hydrocortisone administrations seem to have a poor prognosis. Findings are in contrast to previously published data on septic patients, in whom hydrocortisone administration resulted in a reduction of norepinephrine.
In this controlled study we examined whether exogenously administered stress doses of hydrocortisone during cardiac surgery reduce perioperative stress exposure and the long-term incidence of chronic stress symptoms and improve health-related quality of life after cardiac surgery. Thirty-six high-risk patients undergoing cardiac surgery were prospectively randomized to receive either stress doses of hydrocortisone or placebo. Of 28 available patients at 6 months after cardiac surgery, 14 had received hydrocortisone, and 14 had received placebo. Traumatic memories, chronic stress symptoms (posttraumatic stress disorder scores), and health-related quality of life were measured by using validated questionnaires. Compared with patients from the placebo group, patients from the hydrocortisone group had a significantly shorter duration of intensive care unit treatment, required lower doses of the stress hormone norepinephrine during cardiac surgery, and had significantly fewer stress symptoms and a better health-related quality of life regarding physical function, chronic pain, general health, vitality, and mental health during follow-up. The groups did not differ with regard to the number or type of intensive care unit-related traumatic memories. The use of stress doses of hydrocortisone in high-risk cardiac surgical patients reduces perioperative stress exposure, decreases chronic stress symptoms, and improves health-related quality of life at 6 months after cardiac surgery.
In salt-losing forms of congenital adrenogenital syndrome ... hydrocortisone is administered in conjunction with liberal salt intake. Because of the risk of growth retardation with excessive dosage, the minimum dosage of the corticosteroid required to suppress adrenocortical hyperfunction should be used. If sodium loss and hypotension are not adequately controlled by ... hydrocortisone, an additional mineralocorticoid drug should be given. Mineralocorticoid replacement can usually be discontinued in children 5-7 years of age, but a glucocorticoid must be continued throughout life.
In moderate dosages, glucocorticoids promote a reduction in serum calcium concentrations and are effective in the treatment of hypercalcemia resulting from sarcoidosis or vitamin D intoxication. Hypercalcemia associated with bone involvement in multiple myeloma can usually be ameliorated with glucocorticoids, and the drugs are the most effective long-term treatment for hypercalcemia associated with breast cancer in postmenopausal women. Although glucocorticoids may occasionally be of value in the treatment of hypercalcemia associated with other malignancies, good results are not always obtained and the drugs should be reserved for patients refractory to other therapy. Glucocorticoids are not effective in hypercalcemia caused by hyperparathyroidism. /Corticosteroids/
Corticosteroids are administered in physiologic dosages to replace deficient endogenous hormones in patients with adrenocortical insufficiency. Because production of both mineralocorticoids and glucocorticoids is deficient in these patients, hydrocortisone ... is usually the corticosteroid of choice for replacement therapy. Concomitant administration of a more potent mineralocorticoid (fludrocortisone) may be required in some patients. ... In shock caused by acute adrenocortical insufficiency, IV administration of hydrocortisone (or a synthetic glucocorticoid) in conjunction with other therapy for shock is essential.
... A randomized-controlled trial /was conducted/ to determine the potential role on adrenal insufficiency in early neonatal hypotension and to determine the effectiveness of prophylactic hydrocortisone in reducing treatment of hypotension in extremely low birth weight infants. Infants were assigned to receive either hydrocortisone or placebo within the first 3 hours of life. Therapy was continued for 5 days. The presence of hypotension was based on an operational definition and treatment with vasopressors was standardized based on an a priori protocol. A total of 34 patients were enrolled. Baseline characteristics were similar between groups. Of the hydrocortisone group 25% received vasopressor at 24 hours of age compared to 44% of the placebo group. On day of life 2, only 7% of the hydrocortisone group received vasopressor compared to 39% of the placebo group (p<0.05). Prophylactic treatment with hydrocortisone reduces the incidence of hypotension, defined by treatment with vasopressor, among extremely low birth weight infants during the first 2 days of life. However, the mounting evidence that prophylactic administration of glucocorticoids in the first days of life is harmful to extremely low birth weight infants makes hydrocortisone prophylaxis unwise until the efficacy of treatment relative to safety can be clearly established.